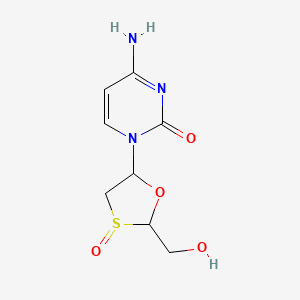
Lamivudine Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .
Molecular Structure Analysis
The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .Aplicaciones Científicas De Investigación
Degradation Product Analysis : An unknown impurity in lamivudine, zidovudine, and nevirapine tablets was identified as a degradation product. This impurity's structure was characterized using various spectral data, and its formation and mechanism are discussed (Aparna et al., 2010).
Relative Response Factor : A study established Relative Response Factors for various lamivudine related impurities, using a reverse phase high performance liquid chromatography (RP-HPLC) method. This method can be used for quantifying known related impurities in lamivudine zidovudine oral dosage form (Gordon et al., 2014).
UPLC Method for Impurity Determination : A fast, selective, and sensitive analytical method was developed for estimating lamivudine related impurities in tablet dosage form using ultra performance chromatography (UPLC) (Yellampalli et al., 2018).
Impedimetric Sensor for Drug Determination : An impedimetric sensor was developed for determining lamivudine and tenofivir using a modified glassy carbon electrode. This method showed high recovery and low detection limits, demonstrating its potential for pharmaceutical analysis (Chihava et al., 2018).
Crystal Structure of Lamivudine Impurity : A study detailed the crystal structure of a lamivudine impurity, providing insights into its hexagonal packing and hydrogen bond network. This information is vital for understanding the impurity's behavior in pharmaceutical formulations (Dutkiewicz et al., 2011).
HPLC Method for Related Substances : A high performance liquid chromatography method was developed for analyzing related substances in a combination of antiretroviral drugs, including lamivudine. This method aimed at efficient separation of all peaks in a complex matrix (Tol et al., 2016).
Clinical Efficacy in Hepatitis B Treatment : Lamivudine was found to be effective in suppressing hepatitis B virus DNA in Chinese hepatitis B surface antigen carriers. This suggests its therapeutic potential in managing chronic hepatitis B infections (Lai et al., 1997).
Pharmacokinetics of Lamivudine : A detailed study on the pharmacokinetics of lamivudine highlighted its absorption, distribution, metabolism, and excretion profiles, providing vital information for its therapeutic use (Johnson et al., 1999).
Safety And Hazards
While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
Propiedades
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine sulfoxide, (R)- | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

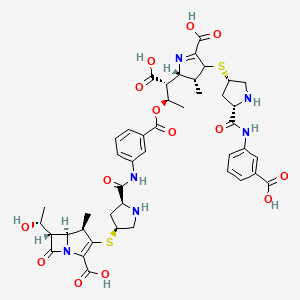
![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)
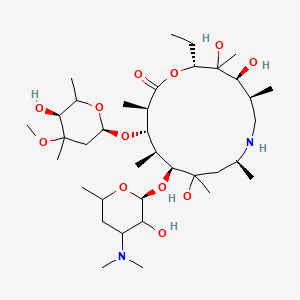
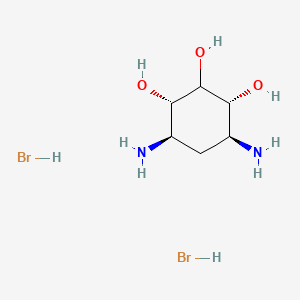
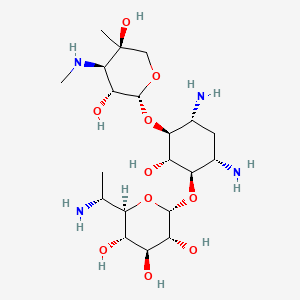
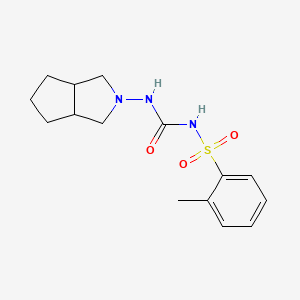
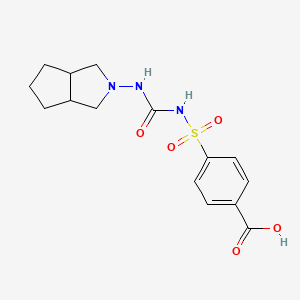
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)